molecular formula C7H5N5O B12348164 2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile

2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B12348164
M. Wt: 175.15 g/mol
InChI Key: FGIUKUIQUUTVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that contains both pyrrole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the condensation of a pyrrole derivative with a suitable nitrile under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolo[2,3-d]pyrimidine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key enzymes in metabolic pathways of parasites, making it a potential antiparasitic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific structure that allows it to interact with a wide range of biological targets. Its potential as an enzyme inhibitor and its versatility in chemical synthesis make it a valuable compound in scientific research .

Properties

Molecular Formula

C7H5N5O

Molecular Weight

175.15 g/mol

IUPAC Name

2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H5N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2,4H,(H3,9,10,11,12,13)

InChI Key

FGIUKUIQUUTVOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2C(=O)NC(=NC2=N1)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.